The compound's structure comprises a pyrrolidine ring, an amino group, and a carboxylic acid functional group. It is derived from the natural amino acid structure but modified to include additional aromatic groups, which may enhance its biological activity. The specific chemical formula is , with a molecular weight of approximately 342.39 g/mol. The hydrochloride salt form is often utilized for stability and solubility in aqueous solutions .
The synthesis of 1-(2-Amino-1-(3,4-dimethoxyphenyl)ethyl)pyrrolidine-3-carboxylic acid hydrochloride typically involves several key steps:
The molecular structure of 1-(2-Amino-1-(3,4-dimethoxyphenyl)ethyl)pyrrolidine-3-carboxylic acid hydrochloride features several notable components:
The InChI key for this compound is a unique identifier that allows for precise identification in databases and literature .
The compound can participate in various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to create derivatives with improved efficacy .
The mechanism of action for 1-(2-Amino-1-(3,4-dimethoxyphenyl)ethyl)pyrrolidine-3-carboxylic acid hydrochloride is not fully elucidated but is believed to involve modulation of neurotransmitter systems:
Further studies are required to clarify these interactions and establish definitive pathways .
The physical and chemical properties of 1-(2-Amino-1-(3,4-dimethoxyphenyl)ethyl)pyrrolidine-3-carboxylic acid hydrochloride include:
These properties are critical for determining its suitability for various applications in research and medicine .
1-(2-Amino-1-(3,4-dimethoxyphenyl)ethyl)pyrrolidine-3-carboxylic acid hydrochloride has potential applications in several scientific fields:
Its unique structure and properties make it an interesting subject for ongoing research into novel therapeutic agents .
This hydrochloride salt (CAS: 1958063-13-2) represents a synthetically specialized derivative of its free base counterpart (CAS: 886363-96-8), strategically designed to enhance pharmaceutical applicability through improved aqueous solubility and crystallinity [1] [7] [9]. Its molecular architecture integrates three pharmaceutically significant motifs: a pyrrolidine scaffold, a 3,4-dimethoxyphenyl pharmacophore, and a flexible aminoethyl spacer, positioning it as a high-value synthetic intermediate for antibacterial and CNS-targeted drug discovery [2] [7] [8]. The compound's structural duality enables both salt formation capabilities via the primary amine and zwitterionic character through the carboxylic acid group, making it uniquely adaptable for multi-step synthetic applications [7].
The compound addresses three critical needs in modern drug design:
Antibacterial Resistance Countermeasures: As a structural analog to novel quinolone antibiotics disclosed in patent WO2013033228A1, this pyrrolidine derivative exhibits targeted activity against Gram-positive pathogens (e.g., Firmicutes) through mechanisms distinct from β-lactams and glycopeptides [2]. Its capacity to penetrate bacterial membranes is enhanced by the lipophilic 3,4-dimethoxyphenyl group while maintaining water solubility via the hydrochloride salt formation – a strategic balance addressing pharmacokinetic limitations of earlier antibacterial agents [1] [2].
Synthetic Prodrug Applications: The carboxylic acid functionality enables ester-based prodrug development, aligning with derivatization strategies documented for NSAIDs (e.g., ibuprofen) and antibiotics in patent WO1988001615A1 [5]. This allows reversible masking of the polar carboxylate group to enhance oral bioavailability while maintaining the core pharmacophore integrity [5] [7].
Three-Dimensional Scaffold Advantage: With Fsp³ = 0.35 and chiral centers, the pyrrolidine core significantly increases three-dimensional coverage compared to flat heteroaromatics, improving target selectivity and reducing off-target interactions [8]. This molecular complexity directly addresses the "flatland problem" prevalent in early-generation antimicrobials and CNS drugs [8].
Table 1: Key Physicochemical Properties
Property | Free Base (886363-96-8) | HCl Salt (1958063-13-2) |
---|---|---|
Molecular Formula | C₁₅H₂₂N₂O₄ | C₁₅H₂₃ClN₂O₄ |
Molecular Weight | 294.35 g/mol | 330.81 g/mol |
Key Solubility Features | Limited aqueous solubility | Enhanced water solubility |
Chiral Centers | 2 | 2 |
Hydrogen Bond Donors | 3 (2x OH, 1x NH₂) | 4 (2x OH, 1x NH₃⁺, 1x NH₂?) |
Calculated LogP (free form) | ~0.5-1.5 | Reduced vs. free base |
The molecule integrates five functional domains with distinct pharmacological and physicochemical roles:
Table 2: Functional Group Contributions to Bioactivity
Structural Element | Physicochemical Contribution | Pharmacological Role |
---|---|---|
Pyrrolidine-3-carboxylic acid | Zwitterion formation, H-bond donor/acceptor | Target binding via ionic interactions |
3,4-Dimethoxyphenyl | Lipophilicity enhancement (ΔlogP +1.2) | Membrane penetration, π-stacking with enzymes |
Primary amine (ethyl spacer) | Salt formation, crystallinity control | Solubilization, protonation at physiological pH |
Tertiary amine (pyrrolidine N) | Weak base, conformational restriction | Enzyme active site interaction |
Hydrochloride ion | Lattice energy reduction, crystal stabilization | Bioavailability enhancement |
Pyrrolidine Evolution in Therapeutics:The pyrrolidine ring's journey began with natural product isolation (e.g., nicotine from Nicotiana tabacum, 1828) and evolved through 20th-century synthetic methodologies [8]. Its incorporation into FDA-approved drugs accelerated post-1980, with notable milestones including:
Dimethoxyphenyl Bioactivity Legacy:The 3,4-dimethoxy pattern demonstrates particular significance in CNS and antimicrobial agents:
Synergistic Historical Applications:The fusion of pyrrolidine and dimethoxyphenyl motifs appears in several therapeutically significant compound classes:
Table 3: Historical Compounds Featuring Key Moieties
Compound | Structural Features | Therapeutic Area | Significance |
---|---|---|---|
Nicotine (1828) | N-Methylpyrrolidine + pyridine | CNS stimulant | Early demonstration of pyrrolidine bioactivity |
Podophyllotoxin (1942) | Trimethoxyphenyl-tetralin lactone | Antimitotic agent | Established aryl methoxy group contributions |
Captopril (1981) | Proline derivative | Antihypertensive | Pyrrolidine conformational constraint in ACE inhibition |
WO2013033228A1 (2012) | Pyrrolidine-carboxylic acid + aryl groups | Antibacterial | Validated target activity for this compound class |
Iloperidone (2009) | Dimethoxyphenyl-piperidinyl-pyrrolidinone | Antipsychotic | Demonstrated CNS penetration with dimethoxy groups |
This compound therefore represents a strategic integration of historically validated pharmacophores with modern three-dimensional design principles – a hybrid approach addressing contemporary challenges in antibiotic resistance and CNS drug development [2] [7] [8].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9